N-benzyl-2,3-dichloro-6-nitroaniline
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Overview
Description
N-benzyl-2,3-dichloro-6-nitroaniline: is an organic compound with the molecular formula C13H10Cl2N2O2 and a molecular weight of 297.14 g/mol . It is a solid at ambient temperature and is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3-dichloro-6-nitroaniline typically involves the reaction of 2,3-dichloro-6-nitroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2,3-dichloro-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: N-benzyl-2,3-dichloro-6-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2,3-dichloro-6-nitroaniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2,3-dichloro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity and affecting biological pathways .
Comparison with Similar Compounds
N-benzyl-2,3-dichloro-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.
N-benzyl-2,3-dichloro-6-methoxyaniline: Similar structure but with a methoxy group instead of a nitro group.
Properties
IUPAC Name |
N-benzyl-2,3-dichloro-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-6-7-11(17(18)19)13(12(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMROQDRGPNPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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